molecular formula C18H19N3O2 B5765417 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide

Cat. No. B5765417
M. Wt: 309.4 g/mol
InChI Key: QLNXPSHVTBVYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide, also known as DMXAA, is a small molecule that has been studied extensively for its potential as an anticancer agent. DMXAA was originally developed as an antiviral agent, but it was later found to have potent anti-tumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide is not fully understood, but it is thought to involve the activation of the immune system. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are known to have anti-tumor activity. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has been shown to increase vascular permeability, leading to increased tumor blood flow and enhanced drug delivery. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has a number of advantages for lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has also been extensively studied in preclinical models, providing a wealth of data on its anti-tumor activity and mechanism of action. However, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has been shown to have variable activity depending on the tumor model and treatment regimen used.

Future Directions

There are a number of potential future directions for research on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide. One area of interest is the development of new formulations or delivery methods to improve its efficacy and solubility. Another area of interest is the identification of biomarkers that can predict response to N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide treatment. Additionally, there is interest in combining N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide with other anticancer agents to enhance its efficacy. Finally, there is ongoing research to better understand the mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide and its effects on the immune system.

Synthesis Methods

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzoic acid with acetylacetone to form 2-acetylbenzoic acid. This intermediate is then converted to the corresponding amide by reaction with 4-methylbenzoyl chloride. The final step involves the reaction of the amide with 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinecarboxylic acid to form N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide.

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has been extensively studied for its potential as an anticancer agent. Studies have shown that N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has potent anti-tumor activity in preclinical models, including in vivo models of melanoma, lung cancer, and colon cancer. N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-4-methylbenzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-4-6-12(7-5-11)16(23)21-17-19-10-13-14(20-17)8-18(2,3)9-15(13)22/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNXPSHVTBVYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methylbenzamide

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